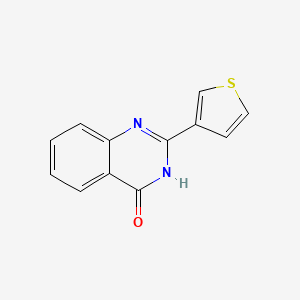
2-thien-3-ylquinazolin-4(3H)-one
Vue d'ensemble
Description
2-thien-3-ylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Thien-3-ylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H7N3OS
- CAS Number: 923800-74-2
- IUPAC Name: this compound
The presence of a thienyl group and a quinazolinone core contributes to its unique biological profile.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study conducted by researchers at [source] demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |
| A549 (Lung) | 8.1 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 6.5 | Induction of oxidative stress |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against several bacterial strains. A study published in the Journal of Medicinal Chemistry found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC value of 12 µg/mL.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vivo studies demonstrated that it reduces inflammation in models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
- Cytokine Modulation: The downregulation of inflammatory cytokines contributes to its anti-inflammatory properties.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of this compound in mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for cancer treatment [source].
Case Study 2: Antimicrobial Activity in Clinical Isolates
Another study focused on the antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited biofilm formation, which is crucial for treating persistent infections [source].
Propriétés
IUPAC Name |
2-thiophen-3-yl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-3-1-2-4-10(9)13-11(14-12)8-5-6-16-7-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHUKPKGIBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















